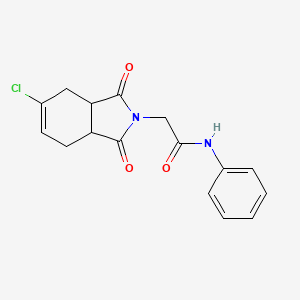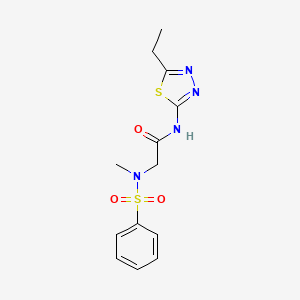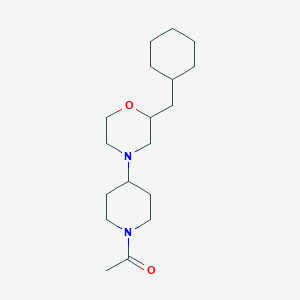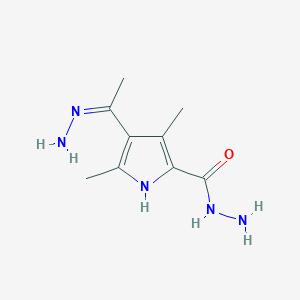![molecular formula C17H13N3O3S2 B6002877 2-({2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B6002877.png)
2-({2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a pyridine ring, and a carboxylic acid group
Mechanism of Action
Target of Action
Compounds containing thiazole and imidazole rings, which are present in this compound, have been reported to exhibit a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and DNA, depending on their specific structures and functional groups .
Mode of Action
Compounds containing thiazole and imidazole rings are known to interact with their targets through various mechanisms, such as inhibition of enzyme activity, modulation of receptor function, or interaction with dna . The specific mode of action would depend on the structure of the compound and the nature of its target.
Biochemical Pathways
Compounds containing thiazole and imidazole rings are known to affect various biochemical pathways, depending on their specific targets . For example, some thiazole-containing compounds have been reported to inhibit the synthesis of certain proteins, thereby affecting the associated biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound are influenced by its chemical structure, including factors such as solubility, stability, and molecular size . The presence of the thiazole and imidazole rings in this compound could potentially influence its pharmacokinetic properties .
Result of Action
Compounds containing thiazole and imidazole rings are known to exhibit a broad range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor activities . The specific effects would depend on the structure of the compound and the nature of its target.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Pyridine Ring: The pyridine ring is synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reactions: The thiazole and pyridine rings are coupled using a suitable linker, often involving a sulfanyl group.
Introduction of the Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are commonly employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-({2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound shares some structural similarities but differs in its functional groups and applications.
Cetylpyridinium chloride and domiphen bromide: These compounds have similar structural motifs but are used primarily for their antimicrobial properties.
Uniqueness
2-({2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid is unique due to its combination of a thiazole ring, a pyridine ring, and a carboxylic acid group, which confer distinct chemical and biological properties not found in the similar compounds listed above.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl]sulfanylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c21-14(10-24-15-12(16(22)23)7-4-8-18-15)20-17-19-13(9-25-17)11-5-2-1-3-6-11/h1-9H,10H2,(H,22,23)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJJNDWFGNPEJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=C(C=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[5-(1-ethyl-3-methyl-3-piperidinyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone trifluoroacetate](/img/structure/B6002811.png)

![N-[3-(1H-imidazol-1-yl)-1-phenylpropyl]-2,4-dimethyl-5-pyrimidinecarboxamide trifluoroacetate](/img/structure/B6002822.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylspiro[2.5]octane-1-carboxamide](/img/structure/B6002840.png)
![1-ethyl-3-isopropyl-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B6002844.png)
![4-anilino-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]butanamide](/img/structure/B6002863.png)
![2-({[5-(5-bromo-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinazolin-4(3H)-one](/img/structure/B6002870.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6002886.png)
![N~1~-(2-CHLOROPHENYL)-2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE](/img/structure/B6002892.png)
![6-N-(3-methoxypropyl)-5-N-methyl-5-N-[(3-methylpyridin-4-yl)methyl]-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6002901.png)
![3-(4-chlorophenyl)-2-ethyl-7-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6002903.png)

